3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide
Description
This compound features a tetrahydroquinazolinone core substituted with a 2-fluorobenzyl group at position 1 and a propanamide side chain at position 3, terminating in a furan-2-ylmethyl moiety. The quinazolinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications . The 2-fluorophenyl group enhances lipophilicity and may improve target binding via hydrophobic interactions, while the furan moiety could contribute to hydrogen bonding or metabolic stability.
Properties
IUPAC Name |
3-[1-[(2-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O4/c24-19-9-3-1-6-16(19)15-27-20-10-4-2-8-18(20)22(29)26(23(27)30)12-11-21(28)25-14-17-7-5-13-31-17/h1-10,13H,11-12,14-15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDRFCBJHUHVEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide involves several steps. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using appropriate fluorobenzyl halides.
Attachment of the Furylmethyl Group: The furylmethyl group can be attached through amide bond formation using furylmethyl amine and appropriate coupling reagents such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Amide Hydrolysis
The propanamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives. This reaction is critical for modifying the compound’s polarity or generating active metabolites.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12–24 hours | 3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-tetrahydroquinazolin-3-yl}propanoic acid + furfurylamine | |
| Basic Hydrolysis | NaOH (2M), 80°C, 8 hours | Sodium salt of propanoic acid + furfurylamine |
Nucleophilic Substitution at Fluorophenyl Group
The electron-withdrawing fluorine atom on the phenyl ring facilitates nucleophilic aromatic substitution (NAS), enabling functionalization with amines, thiols, or alkoxides.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| NAS with Ammonia | NH₃ (aq.), CuSO₄ catalyst, 100°C | 3-{1-[(2-aminophenyl)methyl]-2,4-dioxo-tetrahydroquinazolin-3-yl}-propanamide derivative | |
| NAS with Methoxide | NaOMe, DMF, 60°C | Methoxy-substituted phenyl derivative |
Furan Ring Functionalization
The furan moiety participates in electrophilic substitution (e.g., nitration, sulfonation) and oxidation reactions, altering its electronic properties.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-furan-substituted propanamide | |
| Oxidation | mCPBA, CH₂Cl₂, RT | Furan ring opening to form diketone intermediate |
Quinazoline Core Modifications
The tetrahydroquinazoline core’s dioxo groups enable condensation or reduction reactions, which are leveraged in structure-activity relationship (SAR) studies.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Condensation | Hydrazine hydrate, ethanol, Δ | Hydrazone derivative at C2/C4 positions | |
| Reduction | NaBH₄, MeOH, 0°C | Partially reduced quinazoline diol |
Cross-Coupling Reactions
The fluorophenyl and furan groups enable catalytic cross-coupling (e.g., Suzuki, Heck) for introducing aryl or alkenyl substituents.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME | Biaryl-modified fluorophenyl derivative | |
| Heck Reaction | Pd(OAc)₂, alkene, NEt₃ | Alkenyl-functionalized furan moiety |
Photochemical Reactivity
The conjugated system in the tetrahydroquinazoline core exhibits photostability under UV light, but prolonged exposure leads to dimerization or decomposition.
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| UV-Induced Dimerization | 254 nm, 48 hours | [2+2] Cycloadduct of quinazoline cores |
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential interactions with biological targets, making it a candidate for drug development. The presence of the tetrahydroquinazoline core is particularly noteworthy as compounds with this scaffold have been linked to various biological activities.
Antioxidant Properties
Research indicates that compounds with similar structures can exhibit significant antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. The dual nature of certain metabolites in the kynurenine pathway suggests that derivatives of this compound may modulate oxidative stress effectively .
Neuroprotective Effects
The neuroprotective potential of this compound is supported by studies on related compounds that modulate NMDA receptor activity. NMDA receptors are critical in synaptic plasticity and neurodegenerative diseases. Compounds that act as antagonists can provide protective effects against excitotoxicity associated with conditions such as Alzheimer's disease .
Anti-Cancer Applications
The compound's ability to influence cellular pathways makes it a candidate for anti-cancer research. The quinazoline moiety is known for its anticancer properties, often functioning as kinase inhibitors.
Kinase Inhibition
Studies have shown that quinazoline derivatives can inhibit various kinases involved in cancer progression. This inhibition can lead to reduced tumor growth and improved patient outcomes . The specific interactions of 3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide with specific kinases warrant further investigation.
Targeting Cancer Metabolism
Recent research highlights the importance of targeting metabolic pathways in cancer therapy. Compounds that can alter metabolic flux may enhance the efficacy of existing therapies or serve as standalone treatments . The furan moiety in this compound may play a role in these metabolic interactions.
Neuroprotective Studies
A study exploring the neuroprotective effects of similar compounds demonstrated their ability to modulate oxidative stress markers and improve cognitive function in animal models of neurodegeneration . These findings suggest that this compound could exhibit similar benefits.
Anticancer Efficacy
In vitro studies on quinazoline derivatives have shown promising results against various cancer cell lines. For instance, derivatives have been tested for their cytotoxic effects on breast and lung cancer cells, demonstrating significant inhibition of cell proliferation . The specific mechanisms through which this compound exerts its effects remain an area for future exploration.
Summary and Future Directions
The compound this compound presents a multifaceted profile with potential applications in medicinal chemistry and oncology. Further research is essential to elucidate its mechanisms of action and therapeutic efficacy.
Mechanism of Action
The mechanism of action of 3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
N-(Furan-2-ylmethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanamide (CAS 899788-21-7)
- Key Differences: Substituent: Replaces the 2-fluorobenzyl group with a 3-nitrobenzyl group. Molecular Weight: 448.435 g/mol (vs. ~437 g/mol for the target compound, estimated from structure).
- Implications : The nitro group may enhance electrophilic interactions but increase metabolic instability due to higher reactivity.
Triazole- and Thiazole-Containing Propanamides
- Examples :
- Key Differences: Heterocycles: Triazole/thiazole vs. furan. Triazoles often improve metabolic stability and hydrogen-bonding capacity. Bioactivity: Triazole derivatives in show antifungal/antibacterial activity, suggesting divergent applications compared to the quinazolinone-based target .
Physicochemical and Spectral Comparisons
NMR Spectral Patterns
- The target compound’s 1H NMR would exhibit distinct signals for the furan (δ ~6.3–7.6 ppm) and fluorophenyl (δ ~7.0–7.5 ppm) groups. In contrast, the nitro-substituted analogue () would show aromatic peaks shifted downfield (δ ~8.0–8.5 ppm) due to the nitro group’s electron-withdrawing effect .
- Triazole-containing analogues () display sharp singlets for triazole protons (δ ~8.16 ppm), absent in the target compound .
Molecular Similarity Metrics
- Tanimoto Index: Computational similarity analysis () would likely show moderate similarity (~0.6–0.7) between the target and the nitro-substituted analogue due to shared quinazolinone and propanamide motifs. Differences in substituents reduce the score .
- Cosine Score: Molecular networking () might cluster the target with other quinazolinones but separate it from triazole/thiazole derivatives due to core structural differences .
Bioactivity and Target Interactions
- indicates that structurally similar compounds cluster by bioactivity. The nitro-substituted analogue () might exhibit stronger electrophilic interactions with cysteine residues in targets, while the fluorine in the target favors hydrophobic binding .
- Triazole derivatives () likely target cytochrome P450 or ergosterol biosynthesis in pathogens, highlighting divergent mechanisms compared to the target .
Data Table: Comparative Analysis
Biological Activity
The compound 3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure
The compound features a complex structure that includes a tetrahydroquinazoline moiety and a furan ring, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that derivatives containing furan rings exhibit significant antimicrobial properties. For instance, furan derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus , with some compounds achieving minimum inhibitory concentrations (MIC) as low as 64 µg/mL against these pathogens .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. For example:
- A study evaluated the antiproliferative effects of similar compounds on various cancer cell lines, revealing significant inhibition of cell growth in HeLa and MDA-MB-231 cells. The IC50 values observed were in the nanomolar range, indicating potent activity .
- The incorporation of fluorine into the structure may enhance its biological activity by improving metabolic stability and binding affinity to target proteins involved in cancer progression .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of key enzymes : Similar compounds have been identified as inhibitors of phosphoinositide 3-kinase (PI3K), a critical pathway in cancer cell survival and proliferation .
- Induction of apoptosis : Studies suggest that certain derivatives can induce apoptotic pathways in cancer cells, leading to increased cell death .
Case Studies
- In Vitro Studies : The compound was tested against various human cancer cell lines, demonstrating significant cytotoxicity. For instance, it was found to be particularly effective against breast cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutic agents .
- In Vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates compared to control groups. These findings support the potential for therapeutic applications in oncology .
Comparative Analysis
Q & A
Q. What are the key synthetic routes and optimization strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Amide bond formation : Coupling the tetrahydroquinazoline core with the furan-methyl propanamide moiety under conditions optimized for carbodiimide-mediated reactions (e.g., EDC/HOBt in DMF) .
- Substituent introduction : The 2-fluorophenylmethyl group is introduced via alkylation or nucleophilic substitution, requiring precise temperature control (0–5°C) to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for achieving >95% purity. Analytical techniques like HPLC and ¹H/¹³C NMR validate structural integrity .
Q. How is the compound structurally characterized, and what analytical methods are essential?
- NMR spectroscopy : ¹H NMR confirms substituent integration (e.g., furan protons at δ 6.2–7.4 ppm; fluorophenyl signals at δ 7.1–7.5 ppm). ¹³C NMR identifies carbonyl groups (C=O at ~170–175 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z ~464.16) and fragmentation patterns .
- X-ray crystallography : If single crystals are obtained, SHELX software refines the crystal structure to confirm stereochemistry and intermolecular interactions .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay). IC₅₀ values are calculated with dose-response curves (n ≥ 3 replicates) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. EC₅₀ values below 10 µM warrant further study .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent variation : Compare analogs with halogenated phenyl (e.g., 3-chloro vs. 2-fluoro) or heterocyclic (thiophene vs. furan) groups. Chlorine enhances metabolic stability, while fluorine improves membrane permeability .
- Pharmacophore modeling : Use Schrödinger Suite or MOE to identify critical interactions (e.g., hydrogen bonding with the quinazoline C=O group) .
- ADMET profiling : Predict logP (ACD/Labs) and CYP450 inhibition (LiverMicrosomes™ assay) to prioritize lead candidates .
Q. What strategies resolve contradictions in biological data across studies?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal validation : Confirm antiproliferative activity via both MTT and clonogenic assays. Discrepancies may arise from off-target effects .
- Meta-analysis : Pool data from independent studies (e.g., PubChem BioAssay) to identify trends obscured by experimental noise .
Q. How can computational methods guide crystallographic analysis of this compound?
- Density functional theory (DFT) : Predict molecular geometry and electron density maps for comparison with experimental X-ray data .
- SHELXL refinement : Apply restraints for disordered fluorophenyl or furan groups. R-factors < 0.05 indicate high reliability .
Q. What are the challenges in scaling up synthesis for preclinical trials?
- Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
- Batch process optimization : Use Design of Experiments (DoE) to maximize yield (>80%) while minimizing impurities (e.g., byproducts from Michael additions) .
Methodological Considerations
-
Data Tables :
Parameter Example Value Reference Synthetic Yield 62–78% (after optimization) IC₅₀ (Kinase X) 0.45 µM logP (Predicted) 3.2 ± 0.3 -
Critical Notes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
